2-Cyclopropyl-5-(tetrahydrothiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Description
“2-Cyclopropyl-5-(tetrahydrothiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a compound that belongs to the class of pyrrolopyrazine derivatives . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . A specific synthesis method for “this compound” is not available in the retrieved data.Scientific Research Applications
Synthesis and Biological Evaluation
Research has demonstrated the synthesis and biological evaluation of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, highlighting their antimicrobial and anti-inflammatory properties. These compounds are synthesized through multi-component cyclo-condensation reactions, showcasing the versatility of pyrazolo[1,5-a]pyrazine derivatives in medicinal chemistry applications (Kendre, Landge, & Bhusare, 2015).
Pharmacological Studies
Pyrazole analogues of podophyllotoxin, synthesized via the chalcone route, have shown antimitotic and antimicrobial activities, indicating the potential of pyrazolo[1,5-a]pyrazine derivatives in developing antitumor agents (Umesha & Basavaraju, 2014).
Annulation Reactions
Studies on 1-cyanocyclopropane-1-carboxylates with arylhydrazines have provided efficient strategies for the synthesis of 1,3,5-trisubstituted pyrazoles. This highlights a novel method for constructing structurally diverse pyrazole derivatives, expanding the utility of pyrazolo[1,5-a]pyrazine frameworks in chemical synthesis (Xue, Liu, Qing, & Wang, 2016).
Antimicrobial Activity
The exploration of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole has provided valuable insights into the antimicrobial properties of such compounds. The structural analysis through X-ray diffraction studies supports the potential of these derivatives in antimicrobial research (Prabhudeva et al., 2017).
Antitumor and Antioxidant Activities
Cyanoacetamide-based synthesis of benzothiophenes has led to the development of compounds with notable antitumor and antioxidant activities. This showcases the role of pyrazolo[1,5-a]pyrazine derivatives in the design of new therapeutic agents with potential efficacy in cancer treatment and prevention of oxidative stress-related diseases (Bialy & Gouda, 2011).
Properties
IUPAC Name |
2-cyclopropyl-5-(thiolan-3-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-2-10(1)13-7-12-8-15(4-5-16(12)14-13)11-3-6-17-9-11/h7,10-11H,1-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFHZQNPWNBCCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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